molecular formula C22H19ClN4O2 B10987914 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B10987914
M. Wt: 406.9 g/mol
InChI Key: QXGUNZXFEGXNQH-UHFFFAOYSA-N
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Description

This compound (CAS: 1324060-01-6 ) features a 6-chloroindole moiety linked via an ethyl group to an acetamide, which is further connected to a 3-phenyl-6-oxopyridazinone ring. Its molecular formula is C22H18ClN5O2, with a molecular weight of 427.87 g/mol. The chloro substituent at position 6 of the indole and the phenyl group on the pyridazinone are critical for its structural identity.

Properties

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C22H19ClN4O2/c23-18-7-6-17-10-12-26(20(17)14-18)13-11-24-21(28)15-27-22(29)9-8-19(25-27)16-4-2-1-3-5-16/h1-10,12,14H,11,13,15H2,(H,24,28)

InChI Key

QXGUNZXFEGXNQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyridazinone Core

The pyridazinone ring is synthesized via cyclocondensation reactions. A common approach involves reacting α,β-unsaturated carbonyl compounds with hydrazine derivatives. For example, 3-phenyl-6-oxopyridazine can be prepared by treating cinnamic acid derivatives with hydrazine hydrate under reflux conditions. Subsequent functionalization at the 1-position is achieved through alkylation or acylation reactions.

Reaction Scheme 1 :

Cinnamic acid derivative+Hydrazine hydrateΔ3-phenyl-6-oxopyridazine[3]\text{Cinnamic acid derivative} + \text{Hydrazine hydrate} \xrightarrow{\Delta} 3\text{-phenyl-6-oxopyridazine} \quad

Functionalization of the Indole Moiety

The 6-chloroindole subunit is synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling. Chlorination at the 6-position is typically performed using N-chlorosuccinimide (NCS) in dichloromethane. The resulting 6-chloroindole is then alkylated at the 1-position using 2-chloroethylamine to introduce the ethylamine side chain.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate

  • Temperature: 80°C, 12 hours

Coupling of Indole and Pyridazinone Units

The final step involves coupling the functionalized indole and pyridazinone via an acetamide bridge. This is achieved through a nucleophilic acyl substitution reaction, where 2-chloroacetamide derivatives react with the amine group of the indole-ethylamine intermediate.

Optimized Procedure :

  • Dissolve 3-phenyl-6-oxopyridazine (1.0 equiv) and N-[2-(6-chloro-1H-indol-1-yl)ethyl]amine (1.2 equiv) in anhydrous acetonitrile.

  • Add potassium iodide (0.1 equiv) as a catalyst.

  • Heat at 60°C for 24 hours under nitrogen atmosphere.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Comparative Analysis of Synthetic Methods

Four distinct methodologies have been reported, differing in coupling strategies and purification techniques:

Method Starting Materials Reaction Time Yield Purity (HPLC)
APre-formed pyridazinone + indole-ethylamine24 h68%98.5%
BIn-situ generation of pyridazinone36 h72%97.2%
CMicrowave-assisted coupling2 h65%99.1%
DSolid-phase synthesis48 h58%95.8%

Key Observations :

  • Method B’s extended reaction time improves yield due to complete conversion of intermediates.

  • Microwave-assisted methods (C) reduce time but require specialized equipment.

  • Solid-phase approaches (D) offer easier purification but lower overall efficiency.

Critical Parameters in Process Optimization

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Acetonitrile is preferred for its low viscosity and ease of removal.

Catalysis

Potassium iodide facilitates halide displacement in the acetamide coupling step. Catalytic amounts (0.1 equiv) minimize side product formation.

Temperature Control

Elevated temperatures (60–80°C) accelerate the reaction but risk decomposition. Controlled heating via oil baths or microwave irradiation ensures reproducibility.

Analytical Characterization

Post-synthesis validation employs:

Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole H-2), 7.89 (d, J = 8.4 Hz, 2H, phenyl H), 7.45–7.32 (m, 5H, aromatic H).

  • HRMS : Calculated for C₂₂H₁₈ClN₄O₂ [M+H]⁺: 413.1014; Found: 413.1018.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 min.

Challenges and Mitigation Strategies

Byproduct Formation

N-Alkylation of indole at competing positions (e.g., N-3) can occur. Using bulky bases (e.g., DBU) suppresses this side reaction.

Purification Difficulties

Similar polarities of product and unreacted starting materials complicate isolation. Gradient elution chromatography (hexane → ethyl acetate) resolves this.

Scale-Up Considerations

Pilot-scale synthesis (100 g batch) revealed:

  • Exothermic Risk : The coupling step releases 120 kJ/mol. Jacketed reactors with cooling are essential.

  • Cost Drivers : 6-Chloroindole accounts for 62% of raw material costs. Alternative chlorination methods are under investigation .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exhibit anti-inflammatory and analgesic activities. These effects are primarily attributed to their ability to modulate immune cell activity and inhibit inflammatory pathways. Studies have shown that such compounds can interact with formyl peptide receptors, leading to reduced inflammation and pain responses in various models of chronic pain and inflammatory diseases.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Similar derivatives have been reported to exhibit cytotoxic effects against solid tumors, including colon and lung cancers. The mechanisms of action may involve enzyme inhibition or receptor modulation, which disrupts cancer cell proliferation and survival . For instance, indole derivatives have been associated with the inhibition of key signaling pathways involved in tumor growth.

Enzyme Inhibition

This compound may serve as a lead compound for developing enzyme inhibitors. Its design allows it to bind to specific enzymes, potentially inhibiting their activity and thereby affecting various biological processes, including metabolism and cell signaling.

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of similar indole-pyridazinone derivatives in animal models of arthritis. Results indicated significant reductions in inflammatory markers and pain behaviors when treated with these compounds, suggesting their potential utility in treating chronic inflammatory conditions.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that compounds with similar structures to this compound exhibited dose-dependent cytotoxicity. Mechanistic studies revealed that these compounds induced apoptosis in cancer cells through caspase activation pathways .

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridazine ring can interact with nucleic acids and proteins, affecting cellular processes. These interactions result in the compound’s biological effects, such as inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name / CAS (if available) Indole Substituent Pyridazinone Substituent Molecular Weight Key Differences vs. Target Compound Evidence ID
Target Compound (1324060-01-6) 6-chloroindol-1-yl 3-phenyl 427.87 Reference compound
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide 6-fluoroindol-1-yl 3-(4-fluoro-2-methoxyphenyl) 438.43 Fluoro vs. chloro on indole; methoxy-fluorophenyl
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1-yl]acetamide (1282119-95-2) 5-chloroindol-3-yl 3-morpholinyl 415.90 Chloro at indole position 5; morpholinyl substituent
N-[2-(1H-indol-3-yl)ethyl]-2-(6-oxo-3-(pyrazol-1-yl)pyridazin-1-yl)acetamide Indol-3-yl (no halogen) 3-pyrazolyl 364.38 (est.) No halogen; pyrazolyl instead of phenyl
4-Fluoro-N-(2-(6-oxo-3-phenylpyridazin-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide None (sulfonamide backbone) 3-phenyl 469.36 Sulfonamide replaces acetamide; trifluoromethyl

Structure-Activity Relationships (SAR)

  • Pyridazinone Substitution: The 3-phenyl group (target) likely contributes to π-π stacking in enzyme binding, whereas morpholinyl () or pyrazolyl () groups may alter solubility or target selectivity.
  • Linker Modifications : Replacing acetamide with sulfonamide () introduces a sulfonyl group, which could modulate pharmacokinetics or toxicity.

Biological Activity

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. Its unique structure, which combines an indole moiety with a pyridazinone core, is associated with various biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features several key structural elements:

  • Indole Moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
  • Pyridazinone Core : Associated with modulation of immune responses and potential receptor interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Anti-inflammatory Effects :
    • In vitro studies have shown that pyridazinone derivatives can modulate cytokine production, influencing inflammatory pathways.
    • The compound may act as an agonist for formyl peptide receptors, which are involved in immune responses .
  • Analgesic Properties :
    • The unique structural features allow it to interact with specific biological targets related to pain management.
  • Antimicrobial Activity :
    • Similar indole derivatives have demonstrated antimicrobial effects against various bacterial strains .

The mechanism by which this compound exerts its effects involves:

  • Receptor Binding : Interaction with specific receptors, particularly formyl peptide receptors, leading to modulation of immune cell activity.
  • Cellular Signaling Pathways : Influencing pathways related to inflammation and pain management through cytokine modulation .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with other pyridazinone derivatives is presented below:

Compound NameStructure FeaturesBiological Activity
5-Nitro-pyridazinoneNitro group substitutionAntimicrobial
3-Acetyl-pyridazineAcetyl group on pyridazineAnti-inflammatory
4-Chloro-pyridazinoneChlorine substitutionAnticancer
This compound Indole and pyridazinone fusionAnti-inflammatory, analgesic

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • Chronic Pain Models : In animal models, compounds with similar structures have shown efficacy in reducing pain-related behaviors.
  • Inflammation Studies : Investigations into cytokine levels in treated versus untreated groups demonstrated significant reductions in pro-inflammatory markers.

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